![molecular formula C14H14FN3O B2587419 N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide CAS No. 1156702-88-3](/img/structure/B2587419.png)
N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C10H10FNO . It has a molecular weight of 179.19 . The InChI code for this compound is 1S/C10H10FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 118-121 degrees Celsius .
Aplicaciones Científicas De Investigación
- AKOS009809306 has shown promise as an anticancer agent. Research studies have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inhibiting cell proliferation and inducing apoptosis. Further investigations are ongoing to understand its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS009809306 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers are studying its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. AKOS009809306 has been investigated for its neuroprotective effects, including reducing oxidative stress and promoting neuronal survival. Preclinical studies suggest its potential in slowing disease progression .
- Cardiovascular diseases remain a global health concern. Some studies have explored AKOS009809306’s impact on cardiovascular health. It may help regulate blood pressure, reduce oxidative stress, and improve endothelial function. However, more research is needed to validate these findings and explore clinical applications .
- AKOS009809306 exhibits antimicrobial properties against both bacteria and fungi. Researchers have investigated its efficacy against drug-resistant strains, making it a potential candidate for novel antimicrobial therapies. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .
- Metabolic syndrome, obesity, and type 2 diabetes are interconnected health challenges. Some studies suggest that AKOS009809306 may regulate glucose metabolism, enhance insulin sensitivity, and reduce adipose tissue inflammation. These findings open avenues for further exploration in metabolic disorder research .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Activity
Metabolic Disorders and Obesity
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-3-12(19)17-13(14-16-8-9-18(14)2)10-4-6-11(15)7-5-10/h3-9,13H,1H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSZRFTIVBXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl)acrylamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.